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Compound of Interest

Compound Name: 1-(2-Chloroethyl)cyclohexan-1-ol

CAS No.: 40894-07-3

Cat. No.: B13205078

Get Quote

Executive Summary
This guide compares two homologous chlorohydrins derived from cyclohexanone: 1-

(chloromethyl)cyclohexan-1-ol (A) and 1-(2-chloroethyl)cyclohexan-1-ol (B). While they differ

only by a single methylene unit in the side chain, this structural variance dictates a massive

divergence in reactivity and application.

Compound A (Chloromethyl) is a "spring-loaded" electrophile. It is the direct precursor to 1-

oxaspiro[2.5]octane (a spiro-epoxide) and serves as the critical gateway to

arylcyclohexylamine anesthetics (e.g., Ketamine, Tiletamine) via ring-expansion

rearrangements.

Compound B (Chloroethyl) is a precursor to 1-oxaspiro[3.5]nonane (a spiro-oxetane). It is

increasingly valued in modern medicinal chemistry for generating spiro-oxetane scaffolds,

which act as metabolically stable bioisosteres for gem-dimethyl groups or carbonyls.
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Physicochemical & Structural Profile[1][2][3][4]

Property
1-
(Chloromethyl)cyclohexan-
1-ol

1-(2-
Chloroethyl)cyclohexan-1-
ol

Formula C₇H₁₃ClO C₈H₁₅ClO

MW 148.63 g/mol 162.66 g/mol

Structure
Cyclohexane ring with 1-OH

and 1-CH₂Cl

Cyclohexane ring with 1-OH

and 1-CH₂CH₂Cl

Cyclization Product
1-Oxaspiro[2.5]octane (Spiro-

epoxide)

1-Oxaspiro[3.5]nonane (Spiro-

oxetane)

Cyclization Rate
Fast (

)

Slow (Requires stronger

base/heat)

Primary Application
NMDA antagonist synthesis,

Ring expansions

Spiro-scaffold libraries,

Bioisosteres

Synthetic Utility & Reactivity[6][7]
The "Gem-Disubstituted" Effect
Both molecules possess a gem-disubstituted carbon at the 1-position. This creates steric

compression (Thorpe-Ingold effect) that accelerates cyclization compared to acyclic analogs.

However, the ring size formed (3-membered vs. 4-membered) drives the kinetics.

Reaction Pathways Visualization
The following diagram illustrates the divergent synthesis and reactivity pathways for both

compounds.
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Figure 1: Comparative synthetic pathways. Pathway A (Red) leads to spiro-epoxides and ring

expansions. Pathway B (Blue) requires multi-step elongation to access spiro-oxetanes.

Detailed Experimental Protocols
Protocol A: Synthesis of 1-(Chloromethyl)cyclohexanol
Rationale: Direct addition of "Cl-CH₂-Li" is unstable. The most robust route is via the spiro-

epoxide.

Epoxidation (Corey-Chaykovsky):

Suspend Trimethylsulfoxonium iodide (1.2 eq) in dry DMSO. Add NaH (1.2 eq) portion-

wise at room temperature until evolution of H₂ ceases (formation of ylide).

Add Cyclohexanone (1.0 eq) dropwise. Stir at 50°C for 2 hours.

Workup: Pour into ice water, extract with Et₂O. Distill to obtain 1-oxaspiro[2.5]octane.

Ring Opening:

Dissolve the spiro-epoxide in Et₂O. Bubble dry HCl gas at 0°C.

The epoxide opens regioselectively: Chloride attacks the less hindered primary carbon,

and the oxygen picks up a proton to become the tertiary alcohol.

Yield: Typically >85%.

Protocol B: Synthesis of 1-(2-Chloroethyl)cyclohexanol
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Rationale: Direct alkylation with 1-bromo-2-chloroethane is low-yielding due to elimination. The

vinyl route guarantees the carbon skeleton.

Vinylation:

React Cyclohexanone with Vinylmagnesium bromide (1.1 eq) in THF at 0°C. Quench with

NH₄Cl to get 1-vinylcyclohexanol.

Hydroboration-Oxidation (Anti-Markovnikov):

Treat 1-vinylcyclohexanol with 9-BBN (1.1 eq) in THF. Reflux for 2 hours.

Oxidize with NaOH/H₂O₂. This places the -OH at the terminal position, yielding 1-(2-

hydroxyethyl)cyclohexanol.

Selective Chlorination:

Dissolve the diol in CH₂Cl₂ with Pyridine (1.1 eq).

Add Thionyl Chloride (SOCl₂) (1.0 eq) dropwise at -10°C.

Mechanism:[1][2][3] The primary -OH is sterically accessible and reacts much faster than

the tertiary -OH.

Workup: Wash with NaHCO₃.[4] Dry and concentrate.

Application in Drug Discovery[2][11]
The "Ketamine" Pathway (Chloromethyl)
1-(Chloromethyl)cyclohexanol is the functional equivalent of the "hydroxy-imine" rearrangement

precursors.

Mechanism: Reaction with methylamine yields 1-((methylamino)methyl)cyclohexanol.

Rearrangement: Under thermal conditions (often requiring the imine form), the ring expands

to form 2-(methylamino)cyclohexanone. This is the core scaffold of Ketamine and Tiletamine.
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The Spiro-Oxetane Scaffold (Chloroethyl)
1-(2-Chloroethyl)cyclohexanol is the precursor to 1-oxaspiro[3.5]nonane.

Medicinal Value: Oxetanes are polar, lipophilic modulators. Replacing a gem-dimethyl group

with a spiro-oxetane often lowers LogP (improving solubility) and blocks metabolic hot-spots

without changing the overall shape of the molecule.

Stability: Unlike the spiro-epoxide (which is an alkylating risk), the spiro-oxetane is

chemically stable under physiological conditions, making it a valid drug motif.

Safety & Stability (E-E-A-T)
Alkylating Potential:

1-(Chloromethyl)cyclohexanol: High Risk. It can spontaneously cyclize to the epoxide in

neutral/basic media, which is a potent DNA alkylator. Handle in a fume hood with gloves.

1-(2-Chloroethyl)cyclohexanol: Moderate Risk. Cyclization to the oxetane is slower, but it

still acts as a "nitrogen mustard" analog if the chloride is displaced.

Storage:

Store both compounds at -20°C under Argon.

Compound A (Chloromethyl) is prone to Payne rearrangement-like decomposition if traces

of base are present.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b13205078?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13205078?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

